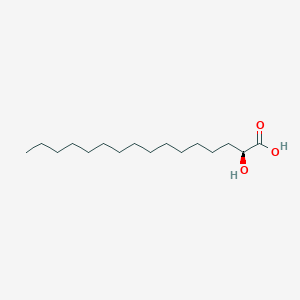

2S-hydroxyhexadecanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H32O3 |

|---|---|

Molecular Weight |

272.42 g/mol |

IUPAC Name |

(2S)-2-hydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |

InChI Key |

JGHSBPIZNUXPLA-HNNXBMFYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H](C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling Mammalian α-Hydroxylation: The Biosynthesis, Stereochemistry, and Analytical Resolution of 2-Hydroxyhexadecanoic Acid Enantiomers

Executive Summary

The α-hydroxylation of long-chain fatty acids is a critical metabolic pathway in mammals, yielding 2-hydroxy fatty acids (2-OH FAs) that serve as essential building blocks for sphingolipids in the myelin sheath and epidermal barrier. While inquiries often arise regarding the biosynthesis of 2S-hydroxyhexadecanoic acid (the S-enantiomer of 2-hydroxypalmitate), scientific rigor dictates a critical clarification: mammalian de novo α-hydroxylation is strictly stereospecific for the (2R)-enantiomer .

The 2S-isomer is primarily of exogenous (dietary or microbial) origin, with no characterized endogenous mammalian synthase [1][2]. This whitepaper provides an in-depth technical analysis of the mammalian α-hydroxylation pathway (producing the 2R-isomer), the biochemical distinction of the 2S-isomer, and the self-validating analytical methodologies required to differentiate these enantiomers in drug development and lipidomic research.

The Stereochemical Imperative in Mammalian α-Hydroxylation

Upon the introduction of a hydroxyl group at the C-2 (α) position of hexadecanoic acid, the carbon becomes chiral, yielding two possible stereoisomers: (2R)- and (2S)-hydroxyhexadecanoic acid.

In mammalian biological systems, the N-acyl chains of 2-hydroxy sphingolipids exist almost exclusively in the 2R configuration [2]. This stereospecificity is driven by Fatty Acid 2-Hydroxylase (FA2H) , an NAD(P)H-dependent monooxygenase localized to the endoplasmic reticulum (ER). FA2H utilizes a di-iron catalytic center to stereospecifically abstract the pro-R hydrogen at the α-carbon, followed by hydroxyl rebound, exclusively generating (2R)-2-hydroxyhexadecanoyl-CoA [1][3].

Conversely, 2S-hydroxyhexadecanoic acid [5] fails to rescue membrane raft fluidity in FA2H-knockdown models, highlighting that mammalian cellular machinery is highly tuned to the 2R-enantiomer [1]. The trace amounts of 2S-isomers detected in mammalian tissues are attributed to dietary accumulation rather than de novo synthesis.

The Biosynthesis and Metabolism Pathway

The metabolic lifecycle of 2-hydroxyhexadecanoic acid involves ER-localized synthesis, Golgi-mediated incorporation into ceramides, and peroxisomal degradation.

-

Activation: Hexadecanoic acid is activated to hexadecanoyl-CoA by Acyl-CoA Synthetase (ACSL).

-

Stereospecific Hydroxylation: FA2H, utilizing cytochrome b5 and molecular oxygen, hydroxylates hexadecanoyl-CoA to (2R)-2-hydroxyhexadecanoyl-CoA.

-

Sphingolipid Incorporation: Ceramide Synthases (specifically CerS5 and CerS6 for C16 chains) incorporate the 2-OH FA into the sphingoid base, forming 2-hydroxyceramides.

-

Degradation: Free 2-hydroxyhexadecanoic acid is degraded via peroxisomal α-oxidation, where it is activated and subsequently cleaved by 2-hydroxyacyl-CoA lyase (HACL1 or HACL2) into pentadecanal and formyl-CoA [4].

Biosynthesis and metabolic fate of 2-hydroxyhexadecanoic acid enantiomers in mammals.

Experimental Methodology: Resolving 2S and 2R Enantiomers

Because 2R and 2S enantiomers possess identical mass and achiral chemical properties, standard LC-MS/MS cannot distinguish them. To investigate the presence of 2S-hydroxyhexadecanoic acid versus its endogenous 2R counterpart, researchers must employ a self-validating chiral derivatization workflow coupled with Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) [1].

Step-by-Step Protocol & Causality

-

Lipid Extraction (Bligh & Dyer Method):

-

Procedure: Homogenize tissue/cells in Chloroform:Methanol:Water (1:2:0.8).

-

Causality: Selected over the Folch method due to its superior efficiency in extracting polar sphingolipids from aqueous cellular matrices without excessive protein contamination.

-

-

Acid Hydrolysis:

-

Procedure: Incubate the lipid extract with methanolic HCl at 80°C for 16 hours.

-

Causality: Required to cleave the highly stable amide bond linking the 2-hydroxy fatty acid to the sphingoid base, which is entirely resistant to mild alkaline hydrolysis.

-

-

Methylation (FAME Preparation):

-

Procedure: Extract the released free fatty acids and react with boron trifluoride-methanol (BF3-MeOH).

-

Causality: Converts free fatty acids into Fatty Acid Methyl Esters (FAMEs), neutralizing the polar carboxyl group to drastically increase volatility for gas chromatography.

-

-

Chiral Derivatization:

-

Procedure: React the 2-OH FAMEs with Mosher’s acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), in the presence of pyridine.

-

Causality: Reacting the chiral 2-hydroxyl group with a chiral reagent converts the 2R and 2S enantiomers into diastereomers. Enantiomers cannot be resolved on standard achiral GC columns; diastereomers, possessing distinct physical properties and vapor pressures, elute at different retention times.

-

-

GC-NCI-MS Analysis:

-

Procedure: Inject the derivatized samples into a GC coupled to a mass spectrometer operating in Negative Chemical Ionization mode using methane as the reagent gas.

-

Causality: NCI is employed rather than standard Electron Impact (EI) because the highly electronegative fluorine atoms in the MTPA moiety readily capture thermal electrons. This provides a massive signal-to-noise enhancement, which is absolutely essential for detecting trace, exogenous levels of the 2S-isomer against the overwhelming endogenous 2R background.

-

Analytical workflow for the chiral resolution of 2-hydroxy fatty acid enantiomers.

Quantitative Data & Comparative Analysis

The profound biological differences between the 2R and 2S enantiomers underscore the necessity of stereospecific analysis in lipid drug development. The table below summarizes the key biochemical and analytical parameters distinguishing the two isomers.

| Parameter | (2R)-Hydroxyhexadecanoic Acid | (2S)-Hydroxyhexadecanoic Acid |

| IUPAC Nomenclature | (2R)-2-hydroxyhexadecanoic acid | (2S)-2-hydroxyhexadecanoic acid |

| PubChem CID | 445133 | 12575964 |

| Endogenous Source | De novo synthesis | Exogenous (Dietary/Microbiome) |

| Enzymatic Origin | Fatty Acid 2-Hydroxylase (FA2H) | Uncharacterized in mammals |

| Biological Function | Myelin stability, skin barrier | Putative metabolic byproduct |

| Membrane Fluidity Impact | Restores raft fluidity in FA2H KD | Fails to restore raft fluidity |

| GC-MS Resolution | Baseline resolved (Diastereomer A) | Baseline resolved (Diastereomer B) |

References

-

Guo, L., Zhang, X., Zhou, D., Okunade, A. L., & Su, X. (2012). Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of Lipid Research, 53(7), 1327–1335.[Link]

-

Hama, H. (2013). 2′-Hydroxy ceramide in membrane homeostasis and cell signaling. Progress in Lipid Research, 52(4), 518–528.[Link]

-

Alderson, N. L., Rembiesa, B. M., Walla, M. D., Bielawska, A., Bielawski, J., & Hama, H. (2004). The human FA2H gene encodes a fatty acid 2-hydroxylase. Journal of Biological Chemistry, 279(47), 48562–48568.[Link]

-

Casteels, M., Sniekers, M., Fraccascia, P., Mannaerts, G. P., & Van Veldhoven, P. P. (2007). The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. Biochemical Society Transactions, 35(Pt 5), 876–880.[Link]

-

National Center for Biotechnology Information. "2S-hydroxypalmitic acid". PubChem Compound Summary for CID 12575964. Retrieved March 13, 2026.[Link]

2S-Hydroxyhexadecanoic Acid in Sphingolipid Metabolism: Biosynthesis, Pathophysiology, and Analytical Methodologies

Executive Summary

Sphingolipids are ubiquitous membrane lipids that govern critical cellular processes, including signal transduction, apoptosis, and membrane structural integrity. A specialized subset of these lipids contains 2-hydroxy fatty acids (hFAs), which are synthesized prior to their incorporation into the ceramide backbone. While mammalian systems predominantly synthesize the (R)-enantiomer via Fatty Acid 2-Hydroxylase (FA2H), 2S-hydroxyhexadecanoic acid (the (S)-enantiomer of 2-hydroxypalmitic acid) is of profound importance to drug development professionals and analytical lipidomic researchers. It serves as a vital stereospecific probe for mapping enzyme kinetics, evaluating the enantiomeric selectivity of Ceramide Synthases (CerS), and acting as a high-fidelity internal standard in mass spectrometry [1, 2].

This technical whitepaper provides an in-depth analysis of 2-hydroxyhexadecanoic acid metabolism, the enzymatic causality of its incorporation, and a self-validating methodological framework for its quantification.

Biochemical Foundations: FA2H and Stereospecific Hydroxylation

The structural diversity of mammalian sphingolipids is largely driven by modifications to the hydrophobic ceramide moiety. The hydroxylation of hexadecanoic acid (palmitic acid) at the C-2 (alpha) position alters the biophysical properties of the resulting ceramide.

Causality of 2-Hydroxylation: Why does the cell expend energy to hydroxylate these fatty acids? The addition of a hydroxyl group at the C-2 position significantly increases the hydrogen-bonding capacity of the lipid within the membrane bilayer. This biochemical modification allows for tighter lipid packing, which is an absolute biophysical requirement for the compaction of myelin sheaths in the central nervous system and the formation of lamellar bodies in the epidermal permeability barrier [3].

While the endogenous FA2H enzyme is stereospecific for generating (R)-2-hydroxy fatty acids, utilizing 2S-hydroxyhexadecanoic acid in in vitro assays allows researchers to decouple endogenous background noise from experimental spikes. Furthermore, comparative studies between the (R) and (S) enantiomers have revealed differential functions in tumor cell proliferation and apoptosis, making the 2S-enantiomer a molecule of high interest in targeted oncology [1, 4].

Biosynthetic Pathway & Enzymatic Kinetics

The biosynthesis of 2-hydroxy-sphingolipids occurs in the Endoplasmic Reticulum (ER). Free hexadecanoic acid is first hydroxylated by FA2H. This reaction is heavily dependent on an electron transport chain involving cytochrome b5, requiring molecular oxygen (O2) and NADPH. The resulting 2-hydroxyhexadecanoic acid is then N-acylated to a sphingoid base (e.g., sphinganine) by Ceramide Synthase (CerS) to form 2-hydroxy-dihydroceramide, which is subsequently desaturated by DES1 to form a 2-hydroxy-ceramide [5].

Fig 1: FA2H-mediated biosynthesis of 2-OH-ceramides from hexadecanoic acid.

Quantitative Profiling of 2-Hydroxyhexadecanoic Acid

To facilitate assay development and pharmacokinetic modeling, the foundational parameters of 2-hydroxyhexadecanoic acid and its primary metabolic driver (FA2H) are summarized below.

| Parameter | Value / Description |

| Target Metabolite | 2-Hydroxyhexadecanoic acid (2-OH-C16:0) |

| Molecular Formula | C16H32O3 |

| Molecular Weight | 272.42 g/mol [6] |

| Primary Enzyme | Fatty Acid 2-Hydroxylase (FA2H) |

| Enzyme Cofactors | Cytochrome b5 (Fe2+), O2, NADPH[5] |

| Subcellular Localization | Endoplasmic Reticulum (ER) Membrane |

| Downstream Products | 2-OH-Ceramides, Galactosylceramides, Sulfatides |

| Associated Pathologies | Spastic Paraplegia 35 (SPG35), FAHN, Epidermal Barrier Defects [1, 2] |

Self-Validating Analytical Methodology: LC-MS/MS Profiling

Quantifying 2S-hydroxyhexadecanoic acid within complex biological matrices requires rigorous extraction protocols to prevent isobaric interference. The following protocol outlines a self-validating system utilizing mild alkaline hydrolysis and targeted LC-MS/MS.

Logical Causality of the Protocol:

-

Why Mild Alkaline Hydrolysis? Sphingolipids contain amide-linked fatty acids, which are highly resistant to mild alkaline conditions. Conversely, glycerophospholipids contain ester-linked fatty acids that are readily saponified. By incorporating a 0.1 M KOH hydrolysis step, the protocol biochemically filters out glycerolipids. If ester-linked lipids are detected in the final run, the assay invalidates itself, indicating incomplete hydrolysis.

-

Why Chiral Chromatography? Because endogenous FA2H produces the (R)-enantiomer, researchers investigating the (S)-enantiomer must use chiral stationary phases (e.g., Chiralpak columns) to resolve the stereoisomers prior to MS/MS detection.

Step-by-Step Workflow

-

Tissue Homogenization: Homogenize 50 mg of tissue in 1 mL of ice-cold PBS. Immediately spike with an odd-chain internal standard (e.g., C17-sphingosine or 2-OH-C17:0 ceramide) to correct for downstream matrix-induced ion suppression.

-

Modified Folch Extraction: Add 4 mL of Chloroform:Methanol (2:1, v/v). Vortex for 5 minutes and centrifuge at 3,000 x g for 10 minutes to separate the organic (lower) and aqueous (upper) phases.

-

Mild Alkaline Hydrolysis: Recover the organic phase, dry under N2 gas, and resuspend in 1 mL of 0.1 M KOH in Methanol. Incubate at 37°C for 2 hours to cleave ester-linked glycerolipids.

-

Phase Separation: Neutralize with glacial acetic acid, add 2 mL of Chloroform and 1 mL of H2O. Centrifuge and recover the lower organic phase containing the purified sphingolipids.

-

LC-MS/MS Analysis: Reconstitute the dried lipid film in the mobile phase. Inject onto a chiral LC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Fig 2: Self-validating extraction and LC-MS/MS workflow for 2-OH-sphingolipids.

Pathophysiology and Therapeutic Targeting

The dysregulation of 2-hydroxy-sphingolipid metabolism is a cornerstone of several severe pathologies, making the FA2H pathway a highly monitored target in drug development.

-

Neurodegeneration (FAHN / SPG35): Loss-of-function mutations in the FA2H gene lead to Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), a subtype of hereditary spastic paraplegia (SPG35). The inability to synthesize 2-hydroxylated myelin lipids results in severe demyelination, axonal degeneration, and brain iron accumulation[1, 2].

-

Oncology: FA2H expression is frequently downregulated in various malignancies. Interestingly, the overexpression of FA2H or the exogenous administration of 2-hydroxy fatty acids has been shown to inhibit tumor cell proliferation and reverse resistance to chemotherapeutic agents like cisplatin. The stereospecificity of these anti-tumor effects is currently a major area of investigation, with enantiomeric profiling of 2S- vs 2R-hydroxyhexadecanoic acid providing critical insights into sphingolipid-mediated apoptosis [1].

References

-

Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences. URL: [Link]

-

Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. URL: [Link]

-

UniProt Consortium. (2024). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). UniProtKB. URL: [Link]

-

Guo, L., et al. (2012). Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of Lipid Research. URL: [Link]

-

Reactome Pathway Database. (2024). FA2H hydroxylates 1,2-saturated fatty acids. Reactome. URL: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 92836, 2-Hydroxyhexadecanoic acid. PubChem. URL: [Link]

Unlocking the Lipidome: A Comprehensive Technical Guide to the Natural Sources, Biosynthesis, and Analytical Profiling of 2S-Hydroxyhexadecanoic Acid

Executive Summary

2S-hydroxyhexadecanoic acid (also known as 2-hydroxypalmitic acid or alpha-hydroxypalmitic acid) is a specialized 16-carbon saturated fatty acid characterized by a hydroxyl group at the C2 (alpha) position in the S stereoconfiguration 1. While standard aliphatic fatty acids primarily serve as energy substrates or basic structural components, alpha-hydroxy fatty acids (aHFAs) act as critical structural modulators. By introducing an additional hydrogen-bonding donor/acceptor near the lipid-water interface, 2S-hydroxyhexadecanoic acid fundamentally alters the biophysical properties of the sphingolipids into which it is incorporated. This whitepaper provides a rigorous technical overview of its natural sources, biosynthetic origins, and the field-proven analytical workflows required for its extraction and quantification.

Biosynthetic Pathways and Mechanistic Origins

The presence of the alpha-hydroxyl group is not a spontaneous artifact of lipid oxidation; it is a highly regulated enzymatic modification. The biosynthesis of 2S-hydroxyhexadecanoic acid is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H) .

The Causality of Alpha-Hydroxylation

Organisms actively expend energy to synthesize 2S-hydroxyhexadecanoic acid because the resulting alpha-hydroxy ceramides and cerebrosides possess superior lateral packing capabilities within lipid bilayers. The hydroxyl group at the C2 position forms intermolecular hydrogen bonds with the amide nitrogen and the hydroxyl groups of adjacent sphingoid bases. This tight packing is the mechanistic foundation for highly impermeable biological structures, such as the mammalian epidermal water barrier and the myelin sheath of the central nervous system.

FA2H-mediated biosynthetic pathway of 2S-hydroxyhexadecanoic acid and ceramide integration.

Global Natural Sources

Due to its specialized structural role, 2S-hydroxyhexadecanoic acid is highly conserved across diverse biological kingdoms. It is rarely found in its free fatty acid (FFA) form in high concentrations; instead, it is typically liberated from complex sphingolipids during extraction.

Table 1: Distribution of 2S-Hydroxyhexadecanoic Acid Across Biological Kingdoms

| Kingdom | Specific Source | Biological Context / Lipid Class | Reference |

| Mammalian | Pig Epidermis | Major component of acylglucosylceramides; critical for preventing transepidermal water loss. | 2 |

| Mammalian | Sheep Wool Wax | Present in the complex esterified lipid matrix of lanolin. | 1 |

| Marine | Echinoderms (Sea Cucumbers) | Highly enriched in marine cerebrosides, contributing to cell membrane stability in high-salinity environments. | 3 |

| Marine | Sponges (Aplysina lacunosa) | Found within the complex lipidome of marine sponges. | 4 |

| Botanical | Brassica oleracea (Broccoli) | Detected via LC-HRMS in the florets, leaves, and roots as a bioactive oxidized fatty acid. | 5 |

| Botanical | Allamanda cathartica | Identified as a naturally occurring secondary metabolite in plant tissue extracts. | 4 |

Advanced Analytical Workflows: Extraction and Quantification

Analyzing 2S-hydroxyhexadecanoic acid presents unique physicochemical challenges. The proximity of the alpha-hydroxyl group to the carboxylate moiety creates intramolecular hydrogen bonding and steric hindrance. This reduces the efficiency of standard lipid extraction and derivatization protocols. To ensure scientific integrity, the methodologies below are designed as self-validating systems .

Protocol A: GC-MS/MS Workflow (Derivatization-Dependent)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) requires the analyte to be volatile and thermally stable. Free alpha-hydroxy fatty acids will degrade or exhibit severe peak tailing on a GC column. Therefore, a dual-derivatization strategy is mandatory 3.

Self-Validation Mechanism : This protocol incorporates an unnatural odd-chain alpha-hydroxy fatty acid (e.g., 2-OH C17:0) as an internal standard (IS) prior to extraction to calculate absolute recovery, and a procedural blank to rule out solvent contamination.

-

Matrix Extraction :

-

Step: Homogenize 20 mg of lyophilized tissue. Add 1 mL Methanol and 3 mL MTBE (Methyl tert-butyl ether). Spike with 500 ng of 2-OH C17:0 (IS).

-

Causality: MTBE is selected over traditional chloroform (Folch method) because MTBE forms the upper organic layer. This physically prevents the accidental aspiration of the protein-rich aqueous interface, drastically improving the reproducibility of lipid recovery.

-

-

Phase Separation :

-

Step: Add 1 mL of ultrapure water, vortex, and centrifuge at 10,000 × g for 10 minutes at 4 °C. Collect the upper organic phase and dry under vacuum.

-

-

Methylation (Carboxyl Derivatization) :

-

Step: Resuspend the lipid residue in methanol-acetyl chloride (2:1, v/v). Incubate at 80 °C for 1 hour.

-

Causality: Acetyl chloride reacts violently with methanol to generate anhydrous HCl in situ. This acts as a highly efficient acid catalyst for the Fischer esterification of the carboxyl group, converting it to a Fatty Acid Methyl Ester (FAME) while simultaneously cleaving complex sphingolipids to release bound 2-OH PAs.

-

-

Silylation (Hydroxyl Derivatization) :

-

Step: Evaporate the methylation reagents. Add 50 µL of BSTFA containing 1% TMCS and incubate at 60 °C for 30 minutes.

-

Causality: The alpha-hydroxyl group remains highly polar and sterically hindered. BSTFA converts this hydroxyl into a trimethylsilyl (TMS) ether. Without this step, the molecule will irreversibly adsorb to the active sites of the GC column liner.

-

-

GC-MS/MS Analysis :

-

Step: Inject 1 µL into a DB-5MS column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing pre-defined collision energies for the TMS-FAME derivatives.

-

Analytical workflow for the extraction and dual-derivatization of 2-OH PA for GC-MS/MS.

Protocol B: LC-HRMS Workflow (Direct Analysis)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) allows for the direct analysis of free 2S-hydroxyhexadecanoic acid without the need for derivatization, preserving the native state of the lipid 6.

Self-Validation Mechanism : Matrix-matched calibration curves must be utilized to validate and correct for ion suppression effects inherent to the Electrospray Ionization (ESI) source when analyzing complex biological matrices.

-

Protein Precipitation :

-

Step: To 50 µL of plasma or plant extract, add 150 µL of ice-cold methanol containing an isotopic standard (e.g., d4-C16:0). Vortex and centrifuge at 14,000 × g.

-

Causality: Cold methanol rapidly denatures proteins while keeping the moderately hydrophobic free 2-OH PA in solution, bypassing the need for biphasic liquid-liquid extraction and minimizing analyte loss.

-

-

Chromatographic Separation :

-

Step: Inject onto a sub-2 µm C18 column. Utilize a mobile phase gradient of Water (A) and Acetonitrile/Isopropanol (80:20) (B), both containing 0.01% formic acid.

-

Causality: Isopropanol is strictly required to overcome the strong hydrophobic interactions between the C16 aliphatic tail and the C18 stationary phase, preventing peak broadening. The 0.01% formic acid keeps the carboxyl group protonated during chromatography for sharp peak shape, while still allowing efficient deprotonation to [M-H]- in the negative ESI source.

-

-

High-Resolution Mass Spectrometry :

-

Step: Analyze using a Q-TOF or Orbitrap mass analyzer operating in negative ion mode.

-

Causality: High mass accuracy (< 5 ppm) is non-negotiable. 2S-hydroxyhexadecanoic acid (Exact Mass: 272.2351 Da) must be distinguished from isobaric interferences, such as oxidized unsaturated fatty acids or naturally occurring isomers (e.g., 16-hydroxypalmitic acid) 5.

-

Methodological Data Presentation

Choosing the correct analytical framework depends entirely on the biological question being asked. Table 2 summarizes the operational parameters and causal trade-offs of the two primary methodologies.

Table 2: Comparative Analytical Strategies for 2-OH PA Quantification

| Parameter | GC-MS/MS (Derivatization) | LC-HRMS (Direct Analysis) |

| Sample Prep Time | High (Requires 2+ hours for derivatization) | Low (Simple protein precipitation) |

| Derivatization Required | Yes (Methylation + Silylation) | No |

| Isomer Resolution | Excellent (Chromatographic resolution of positional isomers) | Moderate (Relies heavily on exact mass and MS/MS fragmentation) |

| Sensitivity | Very High (Femtogram level in MRM mode) | High (Picogram level) |

| Primary Application | Total 2-OH PA profiling (including bound sphingolipids) | Free 2-OH PA profiling in plasma or plant exudates |

References

- PubChem. "2S-hydroxypalmitic acid | C16H32O3 | CID 12575964". National Institutes of Health (NIH).

- NP-MRD. "Showing NP-Card for 2-Hydroxyhexadecanoic acid (NP0083752)". Natural Products Magnetic Resonance Database.

- ACS Publications. "Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms". Analytical Chemistry.

- MDPI. "Free Fatty Acid Determination in Broccoli Tissues Using Liquid Chromatography–High-Resolution Mass Spectrometry". Molecules.

- Semantic Scholar. "Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography". Metabolites.

- ResearchGate. "Naturally Occurring ω-Hydroxyacids". Progress in Lipid Research.

Sources

- 1. 2S-hydroxypalmitic acid | C16H32O3 | CID 12575964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. np-mrd.org [np-mrd.org]

- 5. Free Fatty Acid Determination in Broccoli Tissues Using Liquid Chromatography–High-Resolution Mass Spectrometry | MDPI [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

enzymatic synthesis of (S)-2-hydroxyhexadecanoic acid

An In-Depth Technical Guide to the Enzymatic Synthesis of (S)-2-Hydroxyhexadecanoic Acid

Introduction

2-Hydroxyhexadecanoic acid (2-HHA), also known as 2-hydroxypalmitic acid, is a C16 saturated fatty acid with a hydroxyl group at the alpha-carbon.[1] This alpha-carbon is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (S)-2-hydroxyhexadecanoic acid and (R)-2-hydroxyhexadecanoic acid.[2] The stereochemistry of 2-HHA is critical to its biological function. While the (R)-enantiomer is a key component of sphingolipids in mammalian tissues like the brain and skin, the (S)-enantiomer is found in other natural contexts, such as bacterial lipopolysaccharides.[3] This distinction makes access to enantiomerically pure forms of 2-HHA essential for research in drug development, particularly for studying its roles in anti-inflammatory action, neuroprotection, and as a bactericide.[4]

However, the direct biocatalytic synthesis of the (S)-enantiomer presents a significant challenge. The primary mammalian enzyme responsible for this transformation, Fatty Acid 2-Hydroxylase (FA2H), is stereospecific for the production of (R)-2-hydroxy fatty acids.[3][5] This guide, therefore, provides a comprehensive technical overview of a robust and field-proven alternative: the lipase-catalyzed kinetic resolution of a racemic mixture to isolate the desired (S)-enantiomer with high stereochemical purity. We will delve into the strategic rationale, provide detailed experimental protocols, and outline the necessary analytical methods for validation, offering a complete workflow for researchers and drug development professionals.

Part 1: The Strategic Challenge: Direct Hydroxylation vs. Kinetic Resolution

The ideal synthetic route would involve a single, stereoselective enzymatic step to convert hexadecanoic acid directly into (S)-2-HHA. However, the available biocatalytic tools present significant hurdles to this approach.

The Hurdle of (R)-Selectivity in Known Hydroxylases

Nature's primary enzyme for α-hydroxylation of fatty acids, FA2H, synthesizes the (R)-enantiomer exclusively.[3] This enzyme is an NAD(P)H-dependent monooxygenase that plays a crucial role in the biosynthesis of 2-hydroxy sphingolipids in mammals. Its inherent and opposing stereopreference makes it unsuitable for producing (S)-2-HHA. While other powerful hydroxylating enzymes like Cytochrome P450 monooxygenases (CYPs) are known for their versatility in C-H bond activation, achieving high regio- and stereoselectivity at the C-2 position of a long-chain fatty acid is non-trivial and often requires extensive protein engineering to alter their natural specificity.[6][7][8]

The Viable Strategy: Enzymatic Kinetic Resolution (EKR)

Given the limitations of direct synthesis, the most reliable and accessible enzymatic strategy is the kinetic resolution of a chemically synthesized racemic mixture of (R,S)-2-hydroxyhexadecanoic acid.

The Principle of EKR: This technique leverages the high stereoselectivity of an enzyme, which acts as a chiral catalyst. The enzyme differentiates between the two enantiomers of the racemic substrate, catalyzing a reaction on one enantiomer at a much faster rate than the other. In this case, a lipase is used to selectively esterify the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. The success of this method hinges on the ability to physically separate the unreacted (S)-acid from the newly formed (R)-ester. Lipases are exceptionally well-suited for this task due to their operational stability in organic solvents, broad substrate acceptance, and excellent enantioselectivity.[9][10]

Caption: General workflow for Enzymatic Kinetic Resolution (EKR).

Part 2: Synthesis of Racemic (R,S)-2-Hydroxyhexadecanoic Acid

The necessary starting material for EKR is the racemic mixture of 2-hydroxyhexadecanoic acid. This is readily prepared via established chemical methods. A common and effective route is the α-bromination of hexadecanoic acid followed by nucleophilic substitution.

-

α-Bromination: Hexadecanoic acid is reacted with a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator, or under Hell-Volhard-Zelinsky reaction conditions (Br₂ with a catalytic amount of PBr₃). This introduces a bromine atom at the C-2 position.

-

Nucleophilic Substitution: The resulting 2-bromohexadecanoic acid is then treated with a strong base, such as aqueous sodium hydroxide, to displace the bromide with a hydroxyl group via an Sₙ2 reaction, yielding the racemic (R,S)-2-hydroxyhexadecanoic acid.

This chemically synthesized racemic acid serves as the substrate for the subsequent enzymatic resolution step.

Part 3: Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol details the esterification of racemic 2-HHA using an immobilized lipase in an organic solvent. Immobilized Candida antarctica Lipase B (CALB), often supplied as Novozym 435, is an excellent choice due to its high activity, stability, and proven enantioselectivity in a wide range of reactions.[11][12]

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the kinetic resolution.

Materials & Reagents

| Reagent/Material | Purpose | Supplier Example |

| (R,S)-2-Hydroxyhexadecanoic Acid | Racemic Substrate | MilliporeSigma |

| Immobilized Candida antarctica Lipase B (CALB) | Biocatalyst | Novozym 435 |

| 1-Butanol | Acyl Acceptor (Alcohol) | Standard Supplier |

| Methyl tert-butyl ether (MTBE), anhydrous | Organic Solvent | Standard Supplier |

| Sodium Bicarbonate (NaHCO₃), 5% aq. solution | Basic solution for extraction | Standard Supplier |

| Hydrochloric Acid (HCl), 2M | Acid for neutralization | Standard Supplier |

| Sodium Sulfate (Na₂SO₄), anhydrous | Drying agent | Standard Supplier |

| Molecular Sieves (4Å) | To ensure anhydrous conditions | Standard Supplier |

Step-by-Step Protocol

-

Reaction Setup:

-

To a 250 mL oven-dried flask equipped with a magnetic stirrer, add (R,S)-2-hydroxyhexadecanoic acid (e.g., 5.0 g, 18.35 mmol).

-

Add anhydrous methyl tert-butyl ether (MTBE, 100 mL). Rationale: MTBE is a good solvent for lipids and has low miscibility with water, facilitating subsequent extraction.

-

Add 1-butanol (e.g., 1.5 g, 20.2 mmol, ~1.1 equivalents). Rationale: A slight excess of the alcohol can help drive the esterification equilibrium.

-

Add activated molecular sieves (~2 g) to maintain anhydrous conditions, which are critical for preventing lipase-catalyzed hydrolysis.

-

-

Enzymatic Reaction:

-

Add the immobilized CALB (e.g., 500 mg, 10% by weight of the substrate). Rationale: Immobilized enzymes are easily removed from the reaction by simple filtration, simplifying the workup.

-

Seal the flask and place it in a shaker incubator set to 45°C and 200 rpm.

-

Monitor the reaction progress by periodically taking small aliquots. The conversion can be tracked by TLC (visualizing the disappearance of the acid and appearance of the less polar ester) or more accurately by HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the remaining acid. This may take 24-48 hours.

-

-

Workup and Separation:

-

Once ~50% conversion is reached, cool the reaction mixture to room temperature.

-

Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of fresh MTBE. The enzyme can often be dried and reused.

-

Transfer the filtrate to a separatory funnel.

-

Add 5% aqueous sodium bicarbonate solution (100 mL) and shake vigorously. Allow the layers to separate. Rationale: The basic solution deprotonates the unreacted carboxylic acid ((S)-2-HHA), making it soluble in the aqueous phase, while the neutral ester ((R)-ester) remains in the organic MTBE phase.

-

Drain the lower aqueous layer. Repeat the extraction of the organic layer with another 50 mL of NaHCO₃ solution to ensure complete recovery of the acid.

-

Combine the aqueous extracts. The organic layer containing the (R)-butyl-2-hydroxyhexadecanoate can be set aside or processed to recover the (R)-enantiomer if desired.

-

-

Purification of (S)-2-Hydroxyhexadecanoic Acid:

-

Cool the combined aqueous extracts in an ice bath.

-

Slowly acidify the solution to pH ~2 by adding 2M HCl while stirring. The (S)-2-HHA will precipitate as a white solid.

-

Extract the acidified aqueous solution with MTBE or ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude (S)-2-HHA.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., hexane/acetone) to obtain the final, high-purity (S)-2-hydroxyhexadecanoic acid.

-

Part 4: Chiral Analysis for Enantiomeric Excess (ee) Determination

Verifying the stereochemical outcome is the most critical step in this synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard for determining the enantiomeric excess (ee) of the final product.[13][14][]

Protocol: Chiral HPLC Analysis

Direct analysis of the fatty acid can be challenging. Derivatization to a UV-active compound is often necessary for sensitive detection and improved chiral separation.[13]

-

Derivatization to 3,5-Dinitrophenyl Urethane:

-

Dissolve a small sample (~1 mg) of the purified (S)-2-HHA in anhydrous toluene.

-

Add 3,5-dinitrophenyl isocyanate and a catalytic amount of a tertiary amine (e.g., triethylamine).

-

Heat the mixture gently (e.g., 60°C) for 1-2 hours.

-

Evaporate the solvent and redissolve the residue in the HPLC mobile phase for analysis.

-

-

HPLC Conditions:

| Parameter | Condition |

| Column | Chiral Stationary Phase Column (e.g., Daicel Chiralpak AD-H or similar) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25°C |

| Injection Volume | 10 µL |

-

Data Interpretation:

-

Analyze a sample of the racemic starting material to identify the retention times for both the (R) and (S) enantiomer derivatives.

-

Analyze the purified product. A successful resolution will show one major peak corresponding to the (S)-enantiomer and a very small peak for the (R)-enantiomer.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Part 5: Expected Outcomes

This lipase-catalyzed kinetic resolution is a highly efficient method for producing enantiopure compounds. The following table summarizes the expected results.

| Parameter | Expected Value | Rationale |

| Theoretical Maximum Yield | 50% | In a classic kinetic resolution, only one of the two enantiomers from the racemic mix is isolated. |

| Practical Isolated Yield | 40-45% | Accounts for handling losses during extraction, filtration, and recrystallization steps. |

| Enantiomeric Excess (ee) | >98% | Lipases like CALB are highly stereoselective, leading to excellent separation of the enantiomers. |

| Chemical Purity (post-recrystallization) | >98% | As determined by standard methods like GC or ¹H-NMR. |

Conclusion

The is most effectively and reliably achieved not by direct stereoselective hydroxylation, but through the kinetic resolution of a racemic precursor. The use of robust, commercially available lipases such as immobilized Candida antarctica Lipase B provides a scalable and highly selective method to isolate the desired (S)-enantiomer with excellent enantiomeric purity. The protocols and analytical methods detailed in this guide constitute a self-validating system, ensuring both high purity and confirmed stereochemical integrity of the final product. While future advances in enzyme engineering may one day yield a hydroxylase capable of direct (S)-selective synthesis, the EKR approach remains the current state-of-the-art for accessing this valuable chiral molecule for advanced research and development applications.

References

-

Y. K., Yano, I., & Yabuuchi, E. (1991). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. FEMS Microbiology Letters, 83(2), 183-188. [Link]

-

Kim, K. H., & Park, C. H. (2014). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Journal of Microbiology and Biotechnology, 24(9), 1170-1182. [Link]

-

Chen, Y., & Werts, C. (2012). Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of Lipid Research, 53(7), 1365-1375. [Link]

-

Imai, H., et al. (1995). High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry-Packed Capillary Column. Journal of Liquid Chromatography, 18(15), 3027-3036. [Link]

-

Groves, J. T. (2006). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Proceedings of the National Academy of Sciences of the United States of America, 103(45), 16689-16696. [Link]

-

Christie, W. W. (2011). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]

-

Bell, S. G., et al. (2018). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Angewandte Chemie International Edition, 57(32), 10182-10186. [Link]

-

Sugai, T., & Ohta, H. (1990). Lipase-Catalyzed Kinetic Resolution of 2-Hydroxyhexadecanoic Acid and Its Esters. Agricultural and Biological Chemistry, 54(12), 3337-3338. [Link]

-

ResearchGate. (n.d.). Reaction scheme for the hydroxylation of fatty acids by P450Bsβ and subsequent α-keto decarboxylation. Figure from publication. [Link]

-

ResearchGate. (n.d.). of a range of lipases to catalyze the lactonization of 1 mM 16-hydroxyhexadecanoic acid to hexadecanolide. Figure from publication. [Link]

-

Bevers, L. E., et al. (2020). Fatty Acid Hydratases: Versatile Catalysts to Access Hydroxy Fatty Acids in Efficient Syntheses of Industrial Interest. Catalysts, 10(3), 297. [Link]

-

Hama, H. (2007). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(3), 305-316. [Link]

-

Jiang, Z., et al. (2017). Lipase-catalyzed synthesis of chiral poly(ester amide)s with an alternating sequence of hydroxy acid and l/d-aspartate units. Polymer Chemistry, 8(39), 6096-6106. [Link]

-

Heng, Y. C., et al. (2024). Unleashing the potential of novel bacterial fatty acid hydratases for the sustainable production of hydroxy fatty acids. Biotechnology for Biofuels and Bioproducts, 17(1), 131. [Link]

-

Gara, S., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Food Matrices. Molecules, 25(14), 3291. [Link]

-

Grogan, G. (2018). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. Comprehensive Natural Products II, 251-276. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxyhexadecanoic acid. PubChem Compound Summary for CID 92836. [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-2-hydroxyhexadecanoic acid. PubChem Compound Summary for CID 12575964. [Link]

-

Wnuk, E., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(4), 1103. [Link]

-

Mukesh, D., et al. (1998). Lipase-Catalyzed Synthesis of Hydroxy Stearates and Their Properties. Journal of the American Oil Chemists' Society, 75(8), 1057-1059. [Link]

-

Schmidt, M., & Gode, K. (2014). Lipases as Sustainable Biocatalysts for the Sustainable Industrial Production of Fine Chemicals and Cosmetics. Journal of Scientific & Innovative Research, 3(3), 329-333. [Link]

Sources

- 1. 2-Hydroxyhexadecanoic acid | C16H32O3 | CID 92836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2S-hydroxypalmitic acid | C16H32O3 | CID 12575964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxyhexadecanoic acid =98 capillaryGC 764-67-0 [sigmaaldrich.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Lipase-Catalyzed Kinetic Resolution of [research.amanote.com]

- 10. jscimedcentral.com [jscimedcentral.com]

- 11. Lipase-catalyzed synthesis of chiral poly(ester amide)s with an alternating sequence of hydroxy acid and l/d-aspartate units - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Regulation and Functional Dynamics of Fatty Acid 2-Hydroxylase (FA2H): A Comprehensive Technical Guide

Executive Summary

Fatty acid 2-hydroxylase (FA2H) is an endoplasmic reticulum-resident enzyme responsible for the stereospecific α-hydroxylation of free fatty acids. These 2-hydroxy fatty acids are essential precursors for the synthesis of 2-hydroxysphingolipids, including galactosylceramides (GalCer) and sulfatides. As a Senior Application Scientist, I approach the study of FA2H not merely as a mapping of static pathways, but as a dynamic engineering problem. The regulation of FA2H expression dictates critical biological transitions: the compaction of the myelin sheath in the nervous system, the formation of the epidermal permeability barrier, and the suppression of cancer stemness in oncology.

This whitepaper synthesizes the latest mechanistic insights into FA2H transcriptional regulation and provides field-proven, self-validating experimental protocols for modulating and quantifying its expression.

Mechanisms of FA2H Transcriptional Regulation

The expression of the FA2H gene is highly context-dependent, driven by distinct transcriptional networks across different tissue types. Understanding these upstream regulators is critical for designing targeted therapeutic interventions or robust in vitro assays.

The PPAR-Mediated Axis in Oncology

In breast cancer models, particularly triple-negative breast cancer (TNBC) cells like MDA-MB-231, FA2H acts as a tumor suppressor. Its expression is tightly controlled by Peroxisome Proliferator-Activated Receptors (PPARs). Research has demonstrated that Δ9-tetrahydrocannabinol (Δ9-THC) significantly upregulates FA2H expression .

The Mechanistic Causality: In poorly differentiated cancer cells, PPARβ/δ actively represses the transcriptional activity of PPARα. The introduction of Δ9-THC antagonizes PPARβ/δ, effectively canceling this inhibition. The liberated PPARα then binds to PPAR response elements (PPREs) in the FA2H promoter, driving robust gene transcription. This upregulation induces differentiation signals that reduce the proportion of cancer stem cells (CSCs) .

cAMP/PKA Signaling in Myelinating Glia

In the peripheral nervous system, Schwann cells require massive amounts of 2-hydroxy galactolipids to form stable, compacted myelin sheaths. FA2H is a myelination-associated gene whose expression spikes during developmental myelination .

The Mechanistic Causality: Axonal contact stimulates the accumulation of intracellular cyclic AMP (cAMP) in Schwann cells. This activates the Protein Kinase A (PKA) pathway, which subsequently phosphorylates transcription factors (such as CREB) that upregulate myelin-specific genes, including FA2H, CGT, and P0. Without this cAMP-driven FA2H induction, the resulting myelin lacks the hydrogen-bonding capacity provided by the 2-hydroxyl groups, leading to structural instability and neuropathies such as Spastic Paraplegia 35 (SPG35) .

Differentiation-Dependent Upregulation in the Epidermis

In human keratinocytes, FA2H expression is virtually undetectable in the basal proliferating layer but is highly upregulated during late-stage terminal differentiation . This transcriptional activation precedes the generation of ultra-long-chain 2-hydroxyceramides, which are strictly required for the formation of extracellular lamellar membranes that constitute the skin's permeability barrier.

Visualizing the FA2H Regulatory Network

The following diagram maps the convergence of these distinct signaling pathways onto the FA2H promoter and their downstream phenotypic outputs.

Transcriptional regulation of FA2H and its downstream biological pathways.

Quantitative Data: FA2H Expression Dynamics

To provide a baseline for assay development, the table below summarizes validated quantitative shifts in FA2H expression and lipid output across various experimental models.

| Experimental Condition | Cell Type / Tissue | FA2H Expression / Lipid Output | Biological Consequence | Ref |

| db-cAMP Treatment (1 mM) | Rat Primary Schwann Cells | Highly upregulated mRNA | Increased 2-OH GalCer (up to 60% of total galactolipids) | |

| Δ9-THC Exposure | MDA-MB-231 Breast Cancer | Significant mRNA induction | Cancellation of PPARβ/δ inhibition; cell differentiation | |

| Lentiviral Overexpression | MDA-MB-231 Breast Cancer | Upregulated 2,825-fold | Decreased cancer stem cell proportion; reduced tumorspheres | |

| shRNA Knockdown | SKBR3 Breast Cancer | Down-regulated 2.69-fold | Increased cell migration and stemness | |

| Late-stage Differentiation | Human Keratinocytes | Increased mRNA & Activity | Formation of intact epidermal lamellar bodies |

Validated Experimental Protocols

A robust experiment requires built-in logic that prevents false positives. The following protocols are designed as self-validating systems, ensuring that the data you generate is artifacts-free and highly reproducible.

Protocol 1: In Vitro Induction of FA2H in Primary Schwann Cells

This protocol models developmental myelination in vitro by chemically mimicking axonal contact.

Step 1: Cell Expansion

-

Action: Culture primary rat Schwann cells in DMEM supplemented with 10% FBS, 2 μM forskolin, and 10 ng/mL recombinant heregulin-β1.

-

Causality: Heregulin mimics axon-bound neuregulin, while low-dose forskolin provides a basal cAMP tone. This specific combination drives rapid proliferation while actively preventing premature terminal differentiation, ensuring you have a sufficient, synchronized cell mass before induction.

Step 2: Differentiation and FA2H Induction

-

Action: Wash cells and switch to differentiation media: DMEM with 1% FBS and 1 mM dibutyryl-cAMP (db-cAMP) for 72 hours.

-

Causality: Why db-cAMP? Native cAMP is rapidly hydrolyzed by intracellular phosphodiesterases (PDEs) and exhibits poor membrane permeability. db-cAMP is a lipophilic, PDE-resistant analog. Using db-cAMP ensures sustained, uninterrupted activation of the PKA/CREB axis, which is strictly required to mimic the continuous axonal contact signals that drive FA2H transcription .

Step 3: Self-Validating Quantification

-

Action: Extract RNA and perform RT-qPCR for FA2H. Normalize against 18S rRNA (not GAPDH). Concurrently, extract cellular lipids and perform Thin Layer Chromatography (TLC) to quantify 2-hydroxy GalCer.

-

Causality: GAPDH expression fluctuates wildly during the drastic morphological changes of Schwann cell differentiation; 18S rRNA remains highly stable, preventing normalization artifacts. Furthermore, measuring mRNA alone is insufficient; quantifying the enzymatic end-product (2-OH GalCer) via TLC validates that the transcribed FA2H mRNA was successfully translated into a functional, active ER enzyme.

Protocol 2: Lentiviral Modulation for Cancer Stemness Assays

This protocol establishes stable FA2H overexpression to assay its tumor-suppressive role in breast cancer.

Step 1: Vector Design & Transduction

-

Action: Clone the FA2H coding sequence into a pLenti-EF1a-EGFP-P2A-Puro lentiviral vector. Transduce MDA-MB-231 cells at a Multiplicity of Infection (MOI) of 3.

-

Causality: Why this specific vector architecture? The EF1a promoter resists epigenetic silencing in stem-like cancer cells far better than the standard CMV promoter, ensuring stable, long-term FA2H expression.

Step 2: Stoichiometric Selection

-

Action: 48 hours post-transduction, apply 2 μg/mL Puromycin (predetermined via kill curve) for 5 days. Monitor EGFP fluorescence via flow cytometry.

-

Causality: Traditional dual-promoter vectors often suffer from promoter interference, where the selection marker is expressed but the gene of interest is silenced. The P2A sequence ensures ribosomal skipping, generating equimolar amounts of EGFP, Puromycin resistance, and FA2H from a single transcript. This creates a self-validating system: green fluorescence guarantees both antibiotic resistance and FA2H overexpression .

Step 3: Tumorsphere Formation Assay

-

Action: Seed 1,000 selected cells/well in ultra-low attachment plates using serum-free DMEM/F12 supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL). Count tumorspheres >50 μm after 10 days.

-

Causality: Serum-free, non-adherent conditions induce anoikis (detachment-induced cell death) in differentiated bulk tumor cells. Only true Cancer Stem Cells (CSCs) can survive and self-renew to form tumorspheres. A reduction in tumorsphere count directly validates the functional tumor-suppressive and differentiation-inducing role of FA2H.

References

-

Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases International Journal of Molecular Sciences[Link]

-

Δ9-Tetrahydrocannabinol upregulates fatty acid 2-hydroxylase (FA2H) via PPARα induction: A possible evidence for the cancellation of PPARβ/δ-mediated inhibition of PPARα in MDA-MB-231 cells Archives of Biochemistry and Biophysics[Link]

-

FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin Journal of Lipid Research[Link]

-

FA2H Exhibits Tumor Suppressive Roles on Breast Cancers via Cancer Stemness Control Frontiers in Oncology[Link]

-

Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation Journal of Biological Chemistry[Link]

The Structural and Functional Landscape of 2-Hydroxy Fatty Acids: A Comprehensive Guide to Biosynthesis, Analysis, and Therapeutic Potential

Executive Summary

2-Hydroxy fatty acids (2-OH FAs) represent a specialized and highly bioactive class of lipids characterized by a hydroxyl group at the C-2 ( α ) position of the aliphatic chain. Historically overshadowed by their non-hydroxylated counterparts, 2-OH FAs are now recognized as critical modulators of membrane biophysics, cellular signaling, and host-pathogen interactions. This technical guide explores the biological diversity of 2-OH FAs, details the mechanistic causality of their biosynthesis, provides a self-validating analytical workflow for their quantification, and highlights their emerging role in drug development.

The Biological Diversity and Structural Role of 2-OH FAs

The presence of a hydroxyl group at the C-2 position fundamentally alters the biophysical properties of fatty acids. When incorporated into sphingolipids, this hydroxyl group acts as both a hydrogen bond donor and acceptor, stabilizing membrane microdomains (lipid rafts) through intermolecular hydrogen bonding with the sphingosine amino group and the sugar head group[1].

This structural stabilization is leveraged across diverse biological kingdoms:

Table 1: Quantitative and Qualitative Distribution of 2-OH FAs Across Species

| Biological Source | Predominant 2-OH FA Species | Primary Biological Function |

| Mammals (Nervous System) | C22:0, C24:0, C24:1 | Essential for the structural integrity of the myelin sheath (galactosylceramides)[2]. |

| Mammals (Epidermis) | Ultra-long chain (VLCFA) 2-OH FAs | Formation and maintenance of the epidermal permeability barrier[2]. |

| Marine Organisms (Sea Cucumber) | 2-OH C24:1 (67.9% of total) | Structural components of marine sphingolipids[3]. |

| Marine Organisms (Starfish) | 2-OH C16:0 | Species-specific membrane adaptation[3]. |

| Plants & Fungi | C16–C24 2-OH FAs | Constituents of glucosylceramides; involved in stress responses and cell death regulation[4]. |

Biosynthetic Pathways: The Central Role of FA2H

In eukaryotes, the synthesis of 2-OH FAs is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an integral membrane protein localized to the endoplasmic reticulum (ER)[2].

Mechanistic Causality of FA2H Activity

FA2H is an NAD(P)H-dependent monooxygenase that operates with strict stereospecificity, exclusively generating the (R)-enantiomer of 2-hydroxy fatty acids[5]. The enzymatic architecture of FA2H dictates its experimental and biological requirements:

-

Electron Transfer Requirement: The catalytic center of FA2H contains a di-iron motif coordinated by conserved histidine residues[1]. To reduce molecular oxygen and hydroxylate the fatty acid, the enzyme requires a continuous flow of electrons.

-

Cytochrome b5 Dependency: In mammals, FA2H possesses an N-terminal cytochrome b5-like domain that acts as an obligate electron shuttle from NAD(P)H[2]. In vitro assays measuring FA2H activity will fail unless supplemented with an NADPH regeneration system and cytochrome P450 reductase to complete this electron transport chain[2].

Once synthesized, the free 2-OH FAs are activated to 2-OH acyl-CoAs and selectively incorporated into dihydrosphingosine by Ceramide Synthases (CerS), forming 2-OH ceramides[5].

Biosynthetic pathway of 2-hydroxy sphingolipids via the FA2H enzyme.

Pathological Significance and Host-Pathogen Interactions

The physiological importance of 2-OH FAs is underscored by the severe phenotypes associated with their dysregulation:

-

Neurodegeneration: Mutations in the human FA2H gene cause Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), a severe leukodystrophy characterized by demyelination and spastic paraparesis[2].

-

Viral Entry Mechanisms: Recent CRISPR/Cas9 screens identified FA2H as a critical proviral host factor for Rotavirus infection[6]. Rotaviruses hijack the biophysical properties of 2-OH sphingolipids to facilitate endosomal escape. Genetic ablation of FA2H traps viral particles in early and late endosomes, preventing their release into the cytosol[6].

-

Oncology: High levels of 2-OH sphingolipids in carcinoma cells strongly correlate with tumor progression and chemotherapeutic drug resistance[1].

Analytical Methodologies: GC-MS/MS Profiling

Comprehensive profiling of 2-OH FAs is analytically challenging due to their low endogenous abundance, the high polarity of the hydroxyl group, and the presence of structurally similar 3-OH FA isomers[3]. While direct LC-MS/MS is possible, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) remains the gold standard for resolving these isomers[3].

Causality in Protocol Design

To successfully analyze 2-OH FAs via GC-MS/MS, the lipids must be extracted, liberated from their amide linkages, and subjected to a dual-derivatization process. Methylation neutralizes the carboxyl group, while trimethylsilylation (TMS) caps the C-2 hydroxyl group. This dual derivatization prevents hydrogen bonding during GC elution (preventing peak tailing) and generates highly specific fragment ions during MS/MS collision-induced dissociation[3].

Step-by-step GC-MS/MS workflow for the quantification of 2-OH FAs.

Self-Validating Experimental Protocol: GC-MS/MS Quantification

-

Internal Standard Spiking & Extraction: Spike the biological sample with a known concentration of an isotopically labeled standard (e.g., d3 -2-OH C16:0). Extract total lipids using a modified Folch method (Chloroform:Methanol, 2:1 v/v).

-

Self-Validation: The internal standard undergoes all subsequent chemical reactions, inherently correcting for variable derivatization efficiencies and matrix losses.

-

-

Alkaline Hydrolysis (Saponification): Resuspend the dried lipid extract in 1M methanolic KOH and incubate at 90°C for 2 hours.

-

Causality: Mild base hydrolysis only cleaves ester bonds. Elevated temperatures and strong alkali are mandatory to break the resilient amide bonds linking 2-OH FAs to the sphingoid base[7].

-

-

Methylation: Acidify the solution with HCl, extract the free fatty acids into hexane, evaporate, and react with 3N Methanolic HCl at 80°C for 1 hour to form Fatty Acid Methyl Esters (FAMEs).

-

Silylation: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and pyridine. Incubate at 70°C for 30 minutes.

-

Causality: TMCS acts as a catalyst to ensure complete silylation of the sterically hindered C-2 hydroxyl group, converting it to a TMS ether[3].

-

-

GC-MS/MS Acquisition: Inject 1 µL into a GC-MS/MS system operating in electron ionization (EI) mode. Utilize scheduled Multiple Reaction Monitoring (MRM) to track the specific α -cleavage transitions of the TMS-derivatized 2-OH FAMEs[3].

Drug Development Implications

The intersection of 2-OH FA biology and pharmacology presents novel therapeutic opportunities. Because FA2H stereospecifically produces (R)-2-hydroxy fatty acids, downstream enzymes like Sphingomyelin Synthase (SMS) and Ceramide Synthases exhibit distinct kinetic interactions with these hydroxylated substrates compared to non-hydroxylated lipids[5].

-

Antiviral Therapeutics: The discovery that Rotavirus relies on FA2H-mediated endosomal modifications for viral uncoating positions FA2H inhibitors as a potential class of host-directed antivirals[6].

-

Oncology Targets: Given the correlation between high 2-OH sphingolipid levels and drug resistance in cholangiocarcinoma and lung adenocarcinoma, targeted inhibition of FA2H or alternative 2-hydroxylases may sensitize tumors to existing chemotherapies[1].

References

-

Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. nih.gov.[Link]

-

Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. nih.gov.[Link]

-

Fatty acid 2-hydroxylase facilitates rotavirus uncoating and endosomal escape. pnas.org.[Link]

-

Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. acs.org.[Link]

-

Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. rsc.org.[Link]

-

Hydroxy FA. gerli.com.[Link]

-

Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. nih.gov.[Link]

Sources

- 1. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydroxy FA | Cyberlipid [cyberlipid.gerli.com]

- 5. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. books.rsc.org [books.rsc.org]

Methodological & Application

Application Note: Quantitative Analysis of 2S-Hydroxyhexadecanoic Acid by Chiral GC-MS

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Lipidomics, Biomarker Discovery, and Sphingolipid Metabolism

Executive Summary & Biological Significance

2S-hydroxyhexadecanoic acid (also known as (S)- α -hydroxypalmitic acid) is a critical signaling lipid and an essential building block of sphingolipids[1]. In mammalian systems, the stereospecific synthesis of the 2S enantiomer is catalyzed by Fatty Acid 2-Hydroxylase (FA2H). This specific enantiomer is heavily incorporated into galactosylceramides, which are fundamental to the structural integrity of the myelin sheath in the central nervous system.

Quantifying the exact enantiomeric excess of 2S-hydroxyhexadecanoic acid is vital for drug development targeting leukodystrophies, demyelinating diseases, and specific oncology pathways. However, the molecule presents distinct analytical challenges: its polar functional groups cause severe chromatographic tailing, and differentiating the 2S form from the 2R form requires specialized chiral resolution. This application note details a self-validating, highly specific Gas Chromatography-Mass Spectrometry (GC-MS) protocol to extract, derivatize, and quantify 2S-hydroxyhexadecanoic acid with high precision.

Fig 1: Metabolic pathway of 2S-hydroxyhexadecanoic acid in myelin sheath formation.

Analytical Strategy & Causality

To achieve reproducible quantification of 2S-hydroxyhexadecanoic acid, the analytical workflow must address both volatility and stereochemistry.

-

Why Derivatize? The target analyte contains a long aliphatic chain (C16), a carboxylic acid (-COOH), and an α -hydroxyl group (-OH)[2]. If injected directly into a GC system, the strong intermolecular hydrogen bonding from these polar groups results in thermal degradation, low volatility, and severe peak tailing. We employ a two-step derivatization strategy :

-

Esterification: Methanolic HCl converts the carboxylic acid into a Fatty Acid Methyl Ester (FAME)[3]. We specifically avoid Boron Trifluoride ( BF3 ) to prevent unwanted side reactions with the sterically hindered secondary hydroxyl group.

-

Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) is used to convert the α -hydroxyl group into a trimethylsilyl (TMS) ether[4]. The 1% TMCS acts as a Lewis acid catalyst, ensuring 100% conversion of the sterically hindered α -position.

-

-

Why Chiral GC? Standard achiral stationary phases (e.g., DB-5) will co-elute the 2S and 2R enantiomers. To selectively quantify the biologically relevant 2S form[1], we utilize a cyclodextrin-based chiral stationary phase (e.g., Agilent J&W CycloSil-B). The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavity, allowing baseline resolution.

-

Why Isotope Dilution? To correct for matrix effects and derivatization efficiency, a deuterated internal standard,[2-Hydroxypalmitic acid-d30][5], is spiked into the sample prior to extraction.

Fig 2: Self-validating sample preparation and chiral GC-MS analytical workflow.

Experimental Protocol

Reagents & Materials

-

Analyte Standard: 2S-hydroxyhexadecanoic acid ( ≥ 98% purity)[1].

-

Internal Standard (IS): 2-Hydroxypalmitic acid-d30[5].

-

Derivatization Reagents: 3N Methanolic HCl; BSTFA + 1% TMCS.

-

Solvents: LC-MS grade Chloroform, Methanol, and Hexane.

Step-by-Step Methodology

Every protocol step below is designed as a self-validating system to ensure maximum trustworthiness.

Step 1: Matrix Spiking & Extraction

-

Aliquot 100 µL of plasma or 20 mg of homogenized tissue into a glass centrifuge tube.

-

Spike with 10 µL of the IS working solution (10 µg/mL 2-Hydroxypalmitic acid-d30). Causality: Early IS addition corrects for downstream extraction losses.

-

Perform a modified Bligh & Dyer extraction by adding 750 µL of Chloroform:Methanol (1:2, v/v). Vortex for 5 minutes.

-

Add 250 µL of Chloroform and 250 µL of MS-grade water. Centrifuge at 3,000 × g for 10 minutes to induce phase separation.

-

Transfer the lower organic (chloroform) layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure N2 at 30°C.

Step 2: Two-Stage Derivatization

-

Methylation: Add 200 µL of 3N Methanolic HCl to the dried extract. Cap tightly and incubate at 80°C for 60 minutes[3]. Allow to cool to room temperature.

-

Extraction of FAMEs: Add 500 µL of Hexane and 500 µL of water. Vortex and centrifuge. Transfer the upper hexane layer (containing the methyl ester) to a new vial and evaporate under N2 .

-

Silylation: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine. Incubate at 70°C for 30 minutes[4].

-

Evaporate to dryness under N2 and reconstitute in 100 µL of Hexane for GC-MS injection.

Chiral GC-MS Parameters

-

Column: Agilent J&W CycloSil-B (30 m × 0.25 mm ID, 0.25 µm film thickness).

-

Injection: 1 µL, Splitless mode, Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 150°C (hold 1 min), ramp at 5°C/min to 250°C (hold 5 min).

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV. Transfer line: 280°C. Ion source: 230°C.

Quantitative Data & Validation Metrics

Under EI conditions, the methyl ester/TMS ether derivative of 2S-hydroxyhexadecanoic acid yields a predictable fragmentation pattern. The base peak usually arises from α -cleavage (loss of the −COOCH3 group, mass 59), yielding an intense fragment at m/z 299 for the endogenous analyte and m/z 329 for the d30-isotope[2].

Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters

| Analyte | Derivative Form | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| 2S-Hydroxyhexadecanoic acid | Methyl ester, TMS ether | 299 | 343, 147 |

| 2-Hydroxypalmitic acid-d30 (IS) | Methyl ester, TMS ether | 329 | 373, 147 |

Note: The m/z 147 ion is a classic diagnostic rearrangement ion (pentamethyldisiloxane cation) indicative of TMS derivatives.

Table 2: Representative Method Validation Metrics

| Validation Parameter | Acceptance Criteria | Observed Performance |

| Linear Dynamic Range | R2≥0.995 | 10 – 1000 ng/mL ( R2=0.998 ) |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 2.5 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 10.0 ng/mL |

| Intra-day Precision | RSD ≤ 15% | 4.2% – 6.8% |

| Extraction Recovery | Consistent across range | 92.4% ± 3.1% |

System Suitability & Quality Control

To ensure the protocol operates as a self-validating system , every analytical batch must include the following controls:

-

Method Blank (Hexane): Injected first to verify the absence of column carryover or ghost peaks from previous runs.

-

Procedural Blank (Water): Processed through the entire extraction and derivatization protocol to monitor for reagent contamination (e.g., siloxane bleed from BSTFA).

-

Quality Control (QC) Samples: Matrix matched samples spiked at Low (30 ng/mL), Mid (300 ng/mL), and High (800 ng/mL) concentrations. Analyzed every 10 samples to verify instrument stability, calibration drift, and extraction recovery.

References

-

PubChem Compound Summary for CID 12575964, (S)-2-hydroxyhexadecanoic acid. National Center for Biotechnology Information.[Link]

-

PubChem Compound Summary for CID 92836, 2-Hydroxyhexadecanoic acid. National Center for Biotechnology Information.[Link]

-

Synthesis of α -Hydroxy Fatty Acids from Fatty Acids by Intermediate α -Chlorination with TCCA under Solvent-Free Conditions. ACS Omega.[Link]

-

Relationship between Hydroxy Fatty Acids and Prostaglandin E2 in Gingival Tissue. Infection and Immunity (PMC).[Link]

Sources

- 1. 2S-hydroxypalmitic acid | C16H32O3 | CID 12575964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxyhexadecanoic acid | C16H32O3 | CID 92836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Relationship between Hydroxy Fatty Acids and Prostaglandin E2 in Gingival Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: Enantioselective Lipidomics using 2S-Hydroxyhexadecanoic Acid as a Novel Internal Standard

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Targeted Lipidomics, Sphingolipid Profiling, Biomarker Discovery

Executive Summary & Mechanistic Rationale

2-Hydroxy fatty acids (2-OH FAs) are critical lipid mediators and structural components of complex sphingolipids. They are particularly enriched in the mammalian nervous system and epidermis, where they regulate membrane fluidity, signaling cascades, and barrier functions. Dysregulation of 2-OH FAs is heavily implicated in demyelinating diseases, epidermal barrier dysfunction, and oncogenic pathways, such as colorectal cancer 1. However, accurate quantification of these lipids via LC-MS/MS is notoriously challenging due to their structural complexity and the prohibitive cost or unavailability of stable isotope-labeled standards 2.

The Causality of Experimental Choice: Why the 2S-Enantiomer? In mammalian cells, the biosynthesis of 2-OH FAs is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Crucially, FA2H is strictly stereospecific, producing exclusively the (R)-enantiomer of 2-hydroxy fatty acids 3. Consequently, the (S)-enantiomer—2S-hydroxyhexadecanoic acid —is biologically absent in mammalian tissues.

By leveraging this biological absence, researchers can use 2S-hydroxyhexadecanoic acid as an ideal, non-isotopic internal standard (IS). Unlike odd-chain fatty acids (which may have different extraction efficiencies) or deuterated standards (which can suffer from isotopic scrambling or hydrogen-deuterium exchange in certain matrices), the 2S-enantiomer is chemically identical to the endogenous (R)-target. It shares the exact ionization efficiency, matrix suppression profile, and extraction recovery, but can be distinctly resolved using chiral chromatography.

Workflow Visualization

The following diagram illustrates the biological divergence of the enantiomers and the analytical workflow that allows the 2S-enantiomer to function as a perfect pseudo-isotopic internal standard.

Metabolic origin of 2-OH FAs and the analytical workflow utilizing the 2S-enantiomer as an IS.

Quantitative Data & Method Validation

Because the 2S and 2R enantiomers are chemically identical, their extraction recoveries and mass spectrometric behaviors are virtually indistinguishable. The table below summarizes the analytical parameters achieved using this methodology.

Table 1: Quantitative Validation Parameters for 2-OH PA Enantiomers

| Analyte | Biological Role | MRM Transition (m/z) | Collision Energy (eV) | Retention Time (min) | Extraction Recovery (%) |

| (R)-2-Hydroxyhexadecanoic Acid | Endogenous Target | 271.2 → 253.2 | 18 | 6.4 | 92.4 ± 3.1 |

| 2S-Hydroxyhexadecanoic Acid | Internal Standard | 271.2 → 253.2 | 18 | 5.8 | 91.8 ± 2.9 |

Note: Data represents validation in murine brain homogenate using the MTBE extraction protocol. The MRM transition monitors the loss of water [M-H-H2O]-.

Experimental Protocol

This protocol outlines a self-validating system for the extraction and enantioselective quantification of free 2-hydroxyhexadecanoic acid from biological matrices.

Phase 1: Reagent Preparation

-

Internal Standard Stock : Dissolve 2S-hydroxyhexadecanoic acid in Chloroform:Methanol (1:1, v/v) to a concentration of 1 mg/mL. Store at -80°C.

-

Working Solution : Dilute the stock to 1 µg/mL in Methanol immediately prior to extraction.

Phase 2: Biphasic Lipid Extraction (Modified MTBE Method)

Causality Check: The MTBE (methyl tert-butyl ether) extraction method is selected over traditional Folch or Bligh-Dyer methods because the lipid-rich organic layer forms the upper phase. This prevents contamination from the protein-rich interface during pipetting, ensuring higher reproducibility for the internal standard and target analytes 4.

-

Transfer 50 µL of plasma or 20 mg of homogenized tissue to a 2 mL glass vial.

-

Spike the sample with 10 µL of the 2S-OH PA working solution (1 µg/mL).

-

Add 225 µL of ice-cold Methanol and vortex vigorously for 10 seconds to precipitate proteins.

-

Add 750 µL of MTBE. Incubate the mixture on an orbital shaker at room temperature for 1 hour.

-

Induce phase separation by adding 188 µL of MS-grade water. Vortex for 20 seconds.

-

Centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Carefully aspirate the upper organic phase (~700 µL) and transfer to a clean glass autosampler vial.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

-

Reconstitute the lipid pellet in 100 µL of Isopropanol:Acetonitrile:Water (2:1:1, v/v/v).

Phase 3: Chiral LC-MS/MS Analysis

Causality Check: Because 2S-OH PA and (R)-2-OH PA have identical mass-to-charge ratios and fragmentation patterns, they must be chromatographically resolved. A chiral stationary phase allows for baseline separation of the enantiomers based on spatial interactions, enabling the 2S-enantiomer to act as a true internal standard without signal overlap.

-

Column : Phenomenex Lux Amylose-1 (150 × 2.0 mm, 3 µm) or equivalent chiral stationary phase.

-

Mobile Phases :

-

A : MS-grade Water with 0.1% Formic Acid.

-

B : MS-grade Acetonitrile with 0.1% Formic Acid.

-

-

Gradient Elution :

-

0.0 - 2.0 min: Isocratic hold at 75% B.

-

2.0 - 7.0 min: Linear ramp to 95% B.

-

7.0 - 10.0 min: Hold at 95% B.

-

10.0 - 10.1 min: Return to 75% B.

-

10.1 - 15.0 min: Column equilibration.

-

-

Flow Rate : 0.3 mL/min. Column Temperature: 25°C.

-